molecular formula C20H22ClN3S B1196869 6-Chloroindazolelucanthone CAS No. 49604-87-7

6-Chloroindazolelucanthone

Cat. No.: B1196869
CAS No.: 49604-87-7
M. Wt: 371.9 g/mol
InChI Key: NGZVEPBBEAOJNA-UHFFFAOYSA-N
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Description

6-Chloroindazolelucanthone (CAS: 49604-87-7) is a heterocyclic organic compound featuring an indazole core substituted with a chlorine atom at position 6 and three ketone functional groups at positions 1, 3, and 5 of the bicyclic structure. Its systematic IUPAC name is 6-chloro-1H-indazole-1,3,5(2H,4H)-trione, reflecting the trione configuration derived from the oxidation of the indazole scaffold. The molecular structure is defined by the SMILES notation ClC1=CC2=C(C=C1)N(C(=O)N2)C(=O)O and the InChIKey VBXZSUGZMUPWST-UHFFFAOYSA-N, which confirm the chloro-substituted indazole backbone and ketone groups .

Properties

CAS No.

49604-87-7

Molecular Formula

C20H22ClN3S

Molecular Weight

371.9 g/mol

IUPAC Name

2-(5-chloro-10-methyl-8-thia-14,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2(7),3,5,9,11,13(16)-heptaen-14-yl)-N,N-diethylethanamine

InChI

InChI=1S/C20H22ClN3S/c1-4-23(5-2)10-11-24-16-9-6-13(3)20-18(16)19(22-24)15-8-7-14(21)12-17(15)25-20/h6-9,12H,4-5,10-11H2,1-3H3

InChI Key

NGZVEPBBEAOJNA-UHFFFAOYSA-N

SMILES

CCN(CC)CCN1C2=C3C(=C(C=C2)C)SC4=C(C3=N1)C=CC(=C4)Cl

Canonical SMILES

CCN(CC)CCN1C2=C3C(=C(C=C2)C)SC4=C(C3=N1)C=CC(=C4)Cl

Other CAS No.

49604-87-7

Related CAS

43218-55-9 (monomethanesulfonate)

Synonyms

6-chloroindazolelucanthone
IA 3
IA 3, monomethanesulfonate
IA-3

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Features of this compound and Analogous Compounds

Compound Name CAS Number Core Structure Substituents Functional Groups Molecular Formula* Molecular Weight*
This compound 49604-87-7 Indazole Cl (position 6) 3 ketones (1,3,5) C₇H₃ClN₂O₃ 210.57 g/mol
6-Chloro-5-hydroxy-1H-indazole Not provided Indazole Cl (position 6), OH (pos. 5) Hydroxyl, chloro C₇H₅ClN₂O 184.58 g/mol
6-Aminoindoline dihydrochloride Not provided Indoline NH₂ (position 6) Amino, hydrochloride C₈H₁₁Cl₂N₃ 220.10 g/mol

*Molecular formulas and weights are inferred from structural data and may require experimental validation.

Analysis of Differences and Implications

The electron-withdrawing effects of the ketones may also reduce aromatic ring reactivity . This could enhance bioavailability in biological systems . 6-Aminoindoline dihydrochloride () diverges further, substituting the indazole core with an indoline ring and an amino group. The hydrochloride salt improves water solubility but limits compatibility with nonpolar environments .

Substituent Positioning :

  • The chlorine atom at position 6 is conserved in both this compound and 6-Chloro-5-hydroxy-1H-indazole, suggesting shared steric constraints. However, the additional hydroxyl group at position 5 in the latter may introduce steric hindrance or intramolecular hydrogen bonding, altering conformational flexibility .

Pharmacological Relevance: While this compound’s trione structure is rare in pharmaceuticals, similar ketone-rich compounds (e.g., thiazolidinediones) are known for enzyme-targeting applications. In contrast, hydroxylated indazoles like 6-Chloro-5-hydroxy-1H-indazole are more commonly explored as kinase inhibitors or intermediates in drug synthesis .

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